molecular formula C17H31N7O7 B1311734 RGDV CAS No. 93674-99-8

RGDV

Cat. No.: B1311734
CAS No.: 93674-99-8
M. Wt: 445.5 g/mol
InChI Key: MDNRBNZIOBQHHK-KWBADKCTSA-N
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Description

RGDV: is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and valine. This compound is known for its ability to bind to integrins, which are cell surface receptors involved in cell adhesion and signaling. This compound is often used in scientific research for its role in targeting specific cells, such as tumor cells or thrombus, and enhancing the efficacy of attached compounds .

Mechanism of Action

Target of Action

Arginyl-Glycyl-Aspartyl-Valine (RGDV) is a tetrapeptide that primarily targets cell adhesion proteins called integrins . Integrins are transmembrane receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM) . This compound specifically interacts with integrins that recognize the Arg-Gly-Asp (RGD) sequence found in many matrix proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and several other adhesive ECM proteins .

Mode of Action

This compound interacts with its targets (integrins) by binding to them, which triggers a cascade of intracellular signaling events . This binding is responsible for various cellular processes, including cell adhesion, migration, growth, and differentiation . The interaction of this compound with integrins can also influence cell survival and apoptosis .

Biochemical Pathways

The binding of this compound to integrins initiates intracellular signaling pathways that regulate cell adhesion and migration . These pathways involve various proteins, including focal adhesion kinase (FAK) and Src family kinases (SFK) . The activation of these pathways can lead to changes in cell behavior, such as enhanced cell adhesion and migration .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors. For instance, this compound can be formulated into lipid nanoparticles (LNPs) for targeted mRNA delivery . The LNPs show good stability and low toxicity, and they can enhance the cellular uptake and bioavailability of this compound .

Result of Action

The interaction of this compound with integrins results in enhanced cell adhesion and migration . This can have various effects at the molecular and cellular levels, depending on the specific cell type and context. For example, this compound has been shown to promote bone mineralization and implant integration when used to modify a titanium implant surface .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cellular uptake of this compound can be enhanced by modifying it with certain peptides . Additionally, the action of this compound can be influenced by the presence of other molecules in the environment, such as soluble RGD .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginyl-glycyl-aspartyl-valine typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted reactions and coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of arginyl-glycyl-aspartyl-valine often employs automated peptide synthesizers, which can efficiently produce large quantities of the peptide. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions: RGDV can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can result in peptides with altered biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: RGDV is unique due to its specific sequence, which allows it to bind selectively to certain integrins. This selective binding enhances its ability to target specific cells and improve the efficacy of attached compounds .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)/t9-,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRBNZIOBQHHK-KWBADKCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239528
Record name Arginyl-glycyl-aspartyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93674-99-8
Record name Arginyl-glycyl-aspartyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093674998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-glycyl-aspartyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGDV
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RGDV
Reactant of Route 3
RGDV
Reactant of Route 4
RGDV
Reactant of Route 5
RGDV
Reactant of Route 6
RGDV
Customer
Q & A

Q1: What type of virus is RGDV?

A1: this compound is a plant reovirus belonging to the genus Phytoreovirus within the family Reoviridae. []

Q2: What is the structure of the this compound genome?

A2: The this compound genome consists of 12 segments of double-stranded RNA (dsRNA). [] The complete nucleotide sequences of several isolates, including Guangdong and Thai isolates, have been determined. []

Q3: Which insect vectors transmit this compound?

A3: this compound is primarily transmitted by leafhopper vectors, mainly Recilia dorsalis and Nephotettix cincticeps, in a persistent-propagative manner. [, ]

Q4: How does this compound interact with its insect vector cells?

A4: this compound infection induces the formation of virus-containing tubules within its insect vector cells. [] These tubules, comprised of the viral non-structural protein Pns11 and containing viral particles, protrude from the surface of infected cells, facilitating viral spread. []

Q5: What is the function of the this compound Pns9 protein?

A5: Pns9 is a non-structural protein that accumulates in viroplasm inclusions, structures involved in viral morphogenesis. [] It is the minimal viral factor required for the formation of these inclusions during this compound infection. [] Pns9 forms octameric cylindrical structures, suggesting a role similar to the rotavirus NSP2 protein in viral morphogenesis. []

Q6: How does this compound overcome the transovarial transmission barrier?

A6: this compound utilizes virus-containing tubules composed of Pns11 to traverse the actin-based junctions between follicular cells and microvilli, allowing entry into the oocyte of the leafhopper vector Recilia dorsalis. [] This process enables transovarial transmission of the virus to the next generation of vectors. []

Q7: What is known about the this compound P8 protein?

A7: P8 is a structural protein and a component of the viral outer capsid. [] Studies using RNA interference (RNAi) have shown that P8 plays a role in viral assembly and multiplication within insect vector cells. [] Bioinformatics analysis has revealed that P8 possesses a typical transmembrane helix region and a Phytoreo_P8 domain. []

Q8: What is the function of the this compound P5 protein?

A8: P5 is a minor core protein that binds to guanosine triphosphate (GTP). [] It shares homology with the putative guanylyltransferases of Rice dwarf virus and Wound tumor virus, suggesting that this compound P5 may also possess guanylyltransferase activity. []

Q9: How does this compound manipulate autophagy in its insect vector?

A9: this compound utilizes autophagy to promote its spread within its insect vector. [] The capsid protein P2 interacts with both GAPDH (glyceraldehyde-3-phosphate dehydrogenase) and ATG4B, recruiting them to virus-induced autophagosomes. [] This interaction is essential for autophagosome formation and efficient viral propagation. [] this compound further modifies these autophagosomes to evade lysosomal degradation, allowing them to be persistently exploited for viral spread. []

Q10: How does this compound Pns11 contribute to viral release from salivary glands?

A10: this compound Pns11 forms virus-associated filaments within the salivary glands of its leafhopper vector. [] These filaments attach to the actin-based apical plasma membrane, inducing an exocytosis-like process that releases the virus into the salivary gland cavities. [] This interaction between Pns11 and actin is crucial for overcoming the final membrane barrier for viral transmission. []

Q11: How does this compound infection affect the transmission of Rice stripe mosaic virus (RSMV)?

A11: this compound co-infection significantly promotes the propagation and transmission of RSMV by Recilia dorsalis. [] This synergistic effect is observed in both rice plants and insect vectors, contributing to the increasing prevalence of RSMV and its threat to rice production. []

Q12: What cell culture systems are used to study this compound?

A12: Continuous cell cultures of the leafhopper Recilia dorsalis have been established to investigate the interactions between this compound and its insect vector. [] These cell cultures provide a valuable tool for studying viral replication, tubule formation, and the role of specific viral proteins in the infection process. []

Q13: How is RNA interference (RNAi) used in this compound research?

A13: RNAi has been successfully employed to investigate the function of specific this compound proteins, such as P8 and Pns11. [, ] By introducing double-stranded RNA (dsRNA) corresponding to target genes, researchers can effectively knock down the expression of these genes and observe the resulting effects on viral replication, assembly, and transmission. [, ]

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